(6-bromo-5-chloropyridin-2-yl)methanol
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Overview
Description
(6-Bromo-5-chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrClNO It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms on the pyridine ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-5-chloropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and hydroxymethylation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced pyridine derivatives with fewer halogen atoms or methyl groups.
Scientific Research Applications
(6-Bromo-5-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-bromo-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxymethyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-pyridin-2-yl)methanol
- (5-Bromo-2-chloro-pyridin-3-yl)-methanol
- (6-Bromo-2-chloropyridin-3-yl)methanol
Uniqueness
(6-Bromo-5-chloropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for studying halogenated pyridine derivatives and their applications in various fields .
Properties
CAS No. |
1228898-49-4 |
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Molecular Formula |
C6H5BrClNO |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
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